molecular formula C19H21N3OS B4806258 2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B4806258
M. Wt: 339.5 g/mol
InChI Key: WRIGZVHVPZHCMV-UHFFFAOYSA-N
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Description

2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.

    Attachment of the Sulfanyl Group: Using thiol reagents under controlled conditions.

    Synthesis of the Dihydroquinoline Moiety: Through cyclization reactions involving aniline derivatives and ketones.

    Coupling of the Two Moieties: Using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the ketone group, potentially leading to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases (e.g., NaH) or acids (e.g., HCl) depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Unique due to its specific combination of functional groups and ring systems.

    Other Pyrimidine-Quinoline Compounds: Similar compounds might include those with different substituents on the pyrimidine or quinoline rings.

Uniqueness

    Structural Features: The specific arrangement of the pyrimidine and quinoline rings, along with the sulfanyl and ketone groups, gives this compound unique chemical and physical properties.

    Reactivity: The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of its substituents.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-6-7-15-14(2)11-19(3,4)22(16(15)10-13)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIGZVHVPZHCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=CC=N3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
2-(PYRIMIDIN-2-YLSULFANYL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

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